1,6,7-Trihydroxy-2-naphthaldehyde

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and CAS Registry

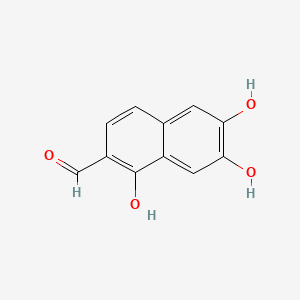

1,6,7-Trihydroxy-2-naphthaldehyde is systematically named as 2-naphthalenecarbaldehyde, 1,6,7-trihydroxy . This designation follows IUPAC rules, prioritizing the aldehyde group at position 2 as the principal functional group. The hydroxyl groups are numbered to achieve the lowest possible locants (1, 6, and 7) on the naphthalene backbone.

The compound is registered under CAS 125366-71-4 , with molecular formula $$ \text{C}{11}\text{H}8\text{O}_4 $$ and molecular weight 204.18 g/mol. Its SMILES notation, Oc1cc(c(c2c1cc(c(c2)O)O)O)C=O, confirms the naphthalene core with hydroxyl groups at positions 1, 6, and 7, and an aldehyde group at position 2.

Table 1: Key Identifiers for this compound

Structural Isomerism and Tautomeric Forms

This compound exhibits structural isomerism due to variations in hydroxyl and aldehyde positioning. Positional isomers include:

- 2,6,7-Trihydroxy-1-naphthaldehyde (CAS 20258-98-4): Aldehyde at position 1.

- 2,7,8-Trihydroxy-1-naphthaldehyde (CAS 125366-77-0): Hydroxyl groups at positions 2, 7, and 8.

Tautomerism in this compound is limited due to the aromatic stability of the naphthalene ring. However, the hydroxyl groups may theoretically engage in enol-keto tautomerism , though experimental data suggests the enol form predominates in non-polar solvents.

Historical Evolution of Naming Conventions

The nomenclature of naphthalene derivatives has evolved since naphthalene’s discovery in the 1820s. Earlier names often reflected isolation sources (e.g., naphthaline from naphtha) or structural features. Modern IUPAC rules standardize naming by prioritizing functional groups and minimizing locant values. For this compound, the systematic approach ensures clarity in a crowded field of polycyclic aromatic hydrocarbons.

Comparative Analysis with Related Hydroxynaphthaldehyde Derivatives

Monohydroxy derivatives :

- 2-Hydroxy-1-naphthaldehyde (CAS 708-06-5): Used in Merrified-type synthesis to determine free amino acid groups in polymers.

- 3-Hydroxy-2-naphthaldehyde (CAS 581-71-5): Exhibits distinct reactivity in Schiff base formation.

Dihydroxy derivatives :

- 2,6-Dihydroxy-1-naphthaldehyde (CAS 20258-98-4): Lower molecular weight (188.18 g/mol) and fewer hydroxyl groups compared to the trihydroxy analog.

- 2,4-Dihydroxy-1-naphthaldehyde (CAS 21953759): Hydroxyl groups at positions 2 and 4, altering electronic effects.

Table 2: Structural Comparison of Hydroxynaphthaldehyde Derivatives

| Compound | CAS Number | Molecular Formula | Substituent Positions (Naphthalene Ring) |

|---|---|---|---|

| This compound | 125366-71-4 | $$ \text{C}{11}\text{H}8\text{O}_4 $$ | Aldehyde (2), Hydroxyl (1, 6, 7) |

| 2,6,7-Trihydroxy-1-naphthaldehyde | 20258-98-4 | $$ \text{C}{11}\text{H}8\text{O}_4 $$ | Aldehyde (1), Hydroxyl (2, 6, 7) |

| 2-Hydroxy-1-naphthaldehyde | 708-06-5 | $$ \text{C}{11}\text{H}8\text{O}_2 $$ | Aldehyde (1), Hydroxyl (2) |

| 3-Hydroxy-2-naphthaldehyde | 581-71-5 | $$ \text{C}{11}\text{H}8\text{O}_2 $$ | Aldehyde (2), Hydroxyl (3) |

Properties

CAS No. |

125366-71-4 |

|---|---|

Molecular Formula |

C11H8O4 |

Molecular Weight |

204.181 |

IUPAC Name |

1,6,7-trihydroxynaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C11H8O4/c12-5-7-2-1-6-3-9(13)10(14)4-8(6)11(7)15/h1-5,13-15H |

InChI Key |

WFCBEFIWSIQXOY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=CC(=C(C=C21)O)O)O)C=O |

Synonyms |

2-Naphthalenecarboxaldehyde, 1,6,7-trihydroxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below contrasts 1,6,7-Trihydroxy-2-naphthaldehyde with two related naphthalene derivatives: substituted 1,6-dihydroxy naphthalene (PMN P-87–1036) and 1,6,7-trimethylnaphthalene (CAS 2245-38-7).

Key Observations :

- Hydroxyl Groups : The trihydroxy derivative exhibits stronger hydrogen-bonding capacity and higher aqueous solubility compared to the dihydroxy and trimethyl analogs.

- Aldehyde Functionality : Unique to this compound, the aldehyde group enables reactivity in Schiff base formation and nucleophilic additions, absent in the compared compounds.

- Methyl vs. Hydroxyl : The trimethyl compound (1,6,7-trimethylnaphthalene) is hydrophobic and less reactive in polar environments due to its electron-donating methyl groups, contrasting sharply with the electron-withdrawing hydroxyl and aldehyde groups in the trihydroxy aldehyde .

Physicochemical Properties

- Boiling/Melting Points: While specific data for this compound are unavailable, the trimethyl analog (1,6,7-trimethylnaphthalene) has a melting point of ~40–45°C and boiling point of ~280°C, reflecting its nonpolar nature . The trihydroxy aldehyde likely has a higher melting point due to intermolecular hydrogen bonding.

- Solubility: The trihydroxy aldehyde is expected to dissolve readily in polar solvents (e.g., water, ethanol), whereas the trimethyl derivative is soluble in nonpolar solvents like hexane .

Preparation Methods

Condensation Reactions for Naphthaldehyde Derivatives

The synthesis of naphthaldehyde derivatives often involves condensation reactions between hydroxylated naphthols and aldehydes or their precursors. For example, a related compound, 2-hydroxy-1-naphthaldehyde, was synthesized via refluxing 2-hydroxy-1-naphthol with thiosemicarbazide in ethanol and glacial acetic acid. This method yielded a crystalline product after recrystallization from aqueous ethanol. By analogy, 1,6,7-trihydroxy-2-naphthaldehyde could be synthesized through a similar acid-catalyzed condensation, substituting the starting materials with appropriately hydroxylated naphthols.

Key parameters for such reactions include:

Oxidative Methods

Oxidative cleavage of methyl groups in polymethoxy naphthalenes represents another potential route. For instance, the demethylation of 3-methyl-5-isopropyl-8-methoxynaphthalene derivatives using oxidizing agents like KMnO₄ or CrO₃ could yield trihydroxy naphthaldehydes. However, this approach requires precise control over reaction conditions to prevent over-oxidation.

Purification and Crystallization Strategies

Solvent-Antisolvent Crystallization

The purification of 2,2'-di-(1,6,7-trihydroxy-3-methyl-5-isopropyl-8-naphthaldehyde) via diethyl ether/hexane systems provides a template for isolating this compound:

-

Dissolution : The crude product is dissolved in diethyl ether at 0.02–0.2 g/ml.

-

Antisolvent addition : Hexane (0.25–3 parts per ether volume) is added to reduce solubility.

-

Crystallization : Mixture maintained at 10°–30°C until precipitation completes.

This method minimizes amorphous phases, ensuring a stable crystalline form with reduced toxicity.

Activated Carbon Treatment

For impurities removal, activated carbon is employed in acetone solutions. The mixture is stirred for 10–15 minutes, filtered, and washed with acetone before crystallization. This step is critical for removing colored byproducts and residual catalysts.

Crystallographic and Toxicity Data

Crystalline Modifications

Two crystalline forms of a related compound were isolated:

| Form | a (Å) | b (Å) | c (Å) | γ/β (°) | Steric Group |

|---|---|---|---|---|---|

| I | 13.467 | 8.794 | 21.376 | 97.22 | P 2₁/b |

| II | 8.557 | 14.474 | 25.651 | 107.22 | P 2₁/c |

These modifications exhibit distinct toxicity profiles, underscoring the importance of polymorph control.

Acute Toxicity Reduction

Crystallization significantly impacts toxicity. For example, LD₅₀ values in mice increased from 383 mg/kg (amorphous) to >1,500 mg/kg (crystalline Form II). This suggests that analogous purification of this compound could enhance biocompatibility.

Analytical Characterization

Spectroscopic Methods

Q & A

Q. What are the optimal synthetic routes for 1,6,7-Trihydroxy-2-naphthaldehyde, and how does hydroxyl group positioning influence reactivity?

The synthesis of polyhydroxylated naphthaldehydes typically involves selective oxidation or substitution reactions. For derivatives like 6,7-dihydroxynaphthalene-2-carboxylic acid, hydroxyl groups enhance hydrogen bonding and reactivity, necessitating controlled conditions (e.g., inert atmospheres, catalytic hydrogenation) to preserve regioselectivity . For 1-naphthaldehyde analogs, methods such as the Sommelet reaction using hexamethylenetetramine and chloromethylnaphthalene are documented, though precautions are required due to lachrymatory byproducts . Key steps include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on safety data for structurally related compounds:

- Skin/eye contact : Immediate rinsing with water for ≥15 minutes; use PPE (gloves, goggles) .

- Inhalation : Work in well-ventilated areas or under fume hoods; monitor for respiratory irritation .

- Waste disposal : Classify as hazardous organic waste and dispose via approved facilities .

- Storage : Keep in airtight containers away from light and oxidizing agents to prevent degradation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological approaches include:

- UV-Vis spectroscopy to track absorbance changes under acidic/alkaline conditions .

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

- HPLC-MS to identify degradation byproducts and quantify half-life .

Advanced Research Questions

Q. How can contradictory data in bioactivity studies (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Contradictions often arise from:

- Concentration-dependent effects : Perform dose-response assays (e.g., DPPH radical scavenging at 0.1–100 µM) .

- Matrix interference : Use standardized cell culture media or buffer systems to isolate compound-specific activity .

- Redox cycling assays (e.g., cyclic voltammetry) to quantify electron-transfer capacity and identify reactive oxygen species (ROS) generation pathways .

Q. What experimental designs are recommended for elucidating the compound’s interactions with biomacromolecules (e.g., DNA, enzymes)?

Advanced methodologies include:

- Isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry .

- Molecular docking simulations using crystallographic data from similar naphthalene derivatives (e.g., PubChem CID 12819) to predict binding sites .

- Circular dichroism (CD) to monitor conformational changes in proteins/DNA upon ligand binding .

Q. How can environmental exposure risks be assessed for this compound?

Toxico-environmental profiling requires:

- Ecotoxicological assays (e.g., Daphnia magna LC50 tests) to evaluate aquatic toxicity .

- Photodegradation studies under simulated sunlight to model persistence in water/soil .

- QSAR modeling to predict bioaccumulation potential based on logP and hydroxyl group topology .

Data Analysis and Validation

Q. What strategies mitigate spectral interference in NMR or MS analysis of this compound?

- Deuterated solvents (e.g., DMSO-d6) to minimize background noise in ¹H-NMR .

- High-resolution MS (HRMS) with electrospray ionization (ESI) to distinguish isotopic patterns from impurities .

- Column chromatography (e.g., reverse-phase HPLC) to pre-purify samples before spectral analysis .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Standardized measurement protocols : Use OECD Test Guidelines 105 (water solubility) and 117 (logP via shake-flask method) .

- Interlaboratory validation to identify systematic errors in instrumentation or calibration .

Tables for Key Data

Table 1: Comparative Reactivity of Hydroxylated Naphthaldehydes

| Compound | Hydroxyl Positions | logP (Predicted) | Key Applications |

|---|---|---|---|

| 1,6,7-Trihydroxy-2-NA | 1, 6, 7 | 1.2 | Antioxidant studies |

| 6,7-Dihydroxy-2-NA | 6, 7 | 1.8 | Enzyme inhibition |

| 2-Hydroxy-1-naphthaldehyde | 2 | 2.5 | Polymer chemistry |

Table 2: Recommended Analytical Techniques

| Parameter | Technique | Conditions/Notes |

|---|---|---|

| Purity | HPLC-UV | C18 column, acetonitrile/H2O |

| Thermal stability | TGA | N2 atmosphere, 10°C/min |

| Binding affinity | ITC | 25°C, PBS buffer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.